molecular formula C27H48N2O B14740280 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine CAS No. 5443-20-9

9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine

Katalognummer: B14740280
CAS-Nummer: 5443-20-9
Molekulargewicht: 416.7 g/mol
InChI-Schlüssel: DBXUVVWGQGLGIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a methoxy group, a dihydroquinoline ring, and a long alkyl chain. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the dihydroquinoline ring: This can be achieved through the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the quinoline ring using a methylating agent such as methyl iodide in the presence of a base.

    Attachment of the alkyl chain: The long alkyl chain can be introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with an alkyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The dihydroquinoline ring can be reduced to a tetrahydroquinoline ring using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The alkyl chain can undergo substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of 9-(6-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine.

    Reduction: Formation of 9-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)-n-pentyl-n-propylnonan-1-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It can bind to enzymes and receptors, modulating their activity. This includes inhibition of enzymes involved in microbial metabolism or interaction with receptors involved in inflammatory pathways.

    Pathways Involved: The compound can affect signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the apoptosis pathway, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine: Characterized by its methoxy group and long alkyl chain.

    9-(6-Hydroxy-3,4-dihydroquinolin-1(2h)-yl)-n-pentyl-n-propylnonan-1-amine: Similar structure but with a hydroxyl group instead of a methoxy group.

    9-(6-Methoxy-1,2,3,4-tetrahydroquinolin-1-yl)-n-pentyl-n-propylnonan-1-amine: Similar structure but with a tetrahydroquinoline ring instead of a dihydroquinoline ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

5443-20-9

Molekularformel

C27H48N2O

Molekulargewicht

416.7 g/mol

IUPAC-Name

9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-N-pentyl-N-propylnonan-1-amine

InChI

InChI=1S/C27H48N2O/c1-4-6-12-20-28(19-5-2)21-13-10-8-7-9-11-14-22-29-23-15-16-25-24-26(30-3)17-18-27(25)29/h17-18,24H,4-16,19-23H2,1-3H3

InChI-Schlüssel

DBXUVVWGQGLGIG-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN(CCC)CCCCCCCCCN1CCCC2=C1C=CC(=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.